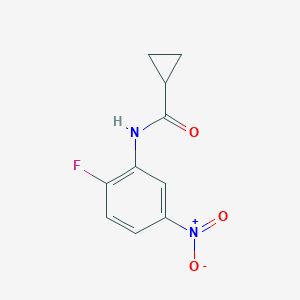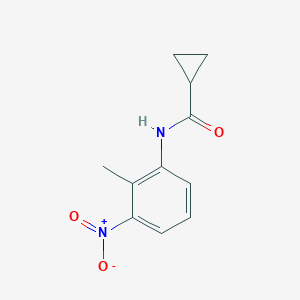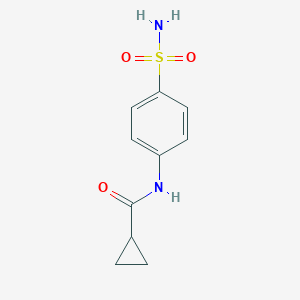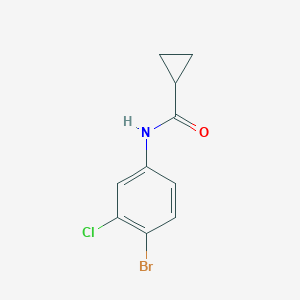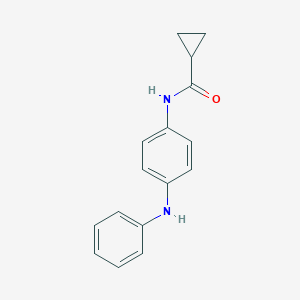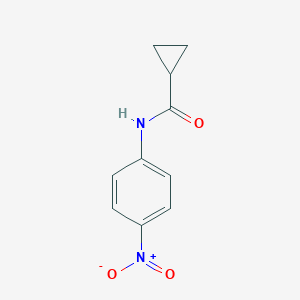![molecular formula C21H19FN2O3S B322202 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide](/img/structure/B322202.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C21H19FN2O3S and a molecular weight of 398.5 g/mol. This compound is characterized by the presence of a sulfonyl group, a fluorobenzamide moiety, and a dimethylanilino group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of N-(4-aminophenyl)-3,5-dimethylaniline: This intermediate is synthesized by reacting 4-nitroaniline with 3,5-dimethylaniline in the presence of a reducing agent such as iron powder and hydrochloric acid.
Coupling reaction: The final step involves the reaction of 4-fluorobenzoyl chloride with N-(4-aminophenyl)-3,5-dimethylaniline in the presence of a base such as triethylamine to form this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and fluorobenzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide can be compared with other similar compounds, such as:
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-chlorobenzamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-bromobenzamide: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-iodobenzamide: The iodine atom can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H19FN2O3S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-11-15(2)13-19(12-14)24-28(26,27)20-9-7-18(8-10-20)23-21(25)16-3-5-17(22)6-4-16/h3-13,24H,1-2H3,(H,23,25) |
Clé InChI |
WBPZHRNDWRGVGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C |
SMILES canonique |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B322119.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)
![3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322124.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322125.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322127.png)
![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322130.png)
![2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322131.png)
